Euphorbia factor L3

Description

Properties

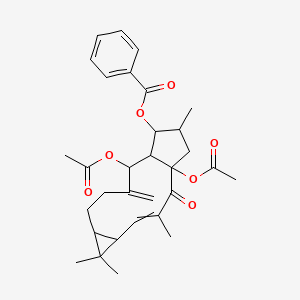

IUPAC Name |

(1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYYWXPAHJBKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Botanical Sources of Euphorbia Factor L3

Phytogeographical Distribution of Producing Species

The primary plant species known to produce Euphorbia factor L3 is Euphorbia lathyris L., commonly known as caper spurge or mole plant. The geographical distribution of this species is extensive. Native to the Mediterranean region of Europe, E. lathyris has become widely naturalized across various continents. nih.gov Its current distribution includes Europe, North Africa, and both North and East Asia. acs.org The plant thrives in disturbed areas, roadsides, and woodlands, preferring soils that are not acidic. iiarjournals.orgncsu.edu The adaptability of E. lathyris to different climates contributes to its broad phytogeographical range, making it an accessible source for the isolation of this compound and related compounds.

| Region | Distribution Status |

| Europe | Native (Mediterranean) and widely distributed nih.govacs.org |

| North Africa | Present acs.org |

| Asia | Present (North and East Asia) acs.org |

| North America | Naturalized iiarjournals.org |

Specific Euphorbia Species and Plant Parts Yielding this compound

Euphorbia lathyris is the principal and most extensively documented botanical source of this compound. mdpi.com Research has consistently isolated this compound from various parts of the plant, with the highest concentrations typically found in the seeds. acs.orgnih.gov The seeds of E. lathyris are a well-established source for a variety of lathyrane-type diterpenoids, and this compound is one of the major constituents. mtak.hu Ethanolic extracts of the defatted flour from mature seeds have been shown to contain significant amounts of this and related compounds. While the seeds are the primary source, other plant parts, such as the roots, have also been identified as containing Euphorbia biomolecules, suggesting their potential as a secondary source. nih.gov

While the genus Euphorbia is exceptionally large, comprising over 2,000 species known for producing a rich diversity of diterpenoids, Euphorbia lathyris remains the most cited source for this compound. acs.org Lathyrane diterpenoids as a class are characteristic of the Euphorbia genus and have been isolated from various species. acs.org However, scientific literature predominantly attributes the isolation of this compound specifically to E. lathyris. While it is a natural product found in plants of the Euphorbiaceae family, detailed reports on its isolation from other specific Euphorbia species are not as prevalent as those concerning E. lathyris. mtak.hu

Relationship to Other Euphorbia Factors (e.g., L1, L2, L7a, L8)

This compound is part of a larger series of structurally related diterpenoids isolated from Euphorbia lathyris. acs.org These compounds are classified based on their core carbon skeleton.

Lathyrane-Type Diterpenes : this compound belongs to the lathyrane class, which is characterized by a specific tricyclic 5/11/3-membered ring system. mtak.hu It shares this structural backbone with several other compounds isolated from E. lathyris, including Euphorbia factors L1, L2, L8, and L9. These factors are considered chemically related due to their common lathyrane skeleton, differing in the nature and position of their functional groups and ester moieties.

Ingenane-Type Diterpenes : In contrast, other diterpenoids isolated from the same plant, such as Euphorbia factors L4, L5, and L6, belong to the ingenane skeletal type. acs.org This structural difference distinguishes them chemically from this compound and its lathyrane relatives, highlighting the chemical diversity within a single plant species.

The systematic study of these various factors helps in understanding the structure-activity relationships of lathyrane diterpenes.

| Compound | Skeleton Type | Primary Source |

| Euphorbia factor L1 | Lathyrane | Euphorbia lathyris |

| Euphorbia factor L2 | Lathyrane | Euphorbia lathyris |

| This compound | Lathyrane | Euphorbia lathyris acs.orgnih.gov |

| Euphorbia factor L4 | Ingenane | Euphorbia lathyris acs.org |

| Euphorbia factor L5 | Ingenane | Euphorbia lathyris acs.org |

| Euphorbia factor L6 | Ingenane | Euphorbia lathyris acs.org |

| Euphorbia factor L8 | Lathyrane | Euphorbia lathyris |

| Euphorbia factor L9 | Lathyrane | Euphorbia lathyris |

Isolation and Purification Methodologies

Extraction Protocols from Botanical Material

The initial step involves liberating the crude mixture of compounds from the plant matrix, typically the seeds.

Solvent extraction is the foundational method for obtaining Euphorbia factor L3 from plant material. The process typically begins with grinding the dried seeds to increase the surface area for solvent penetration. Ethanol (B145695) is a commonly employed solvent due to its ability to extract a broad range of compounds, including the target diterpenoids. nih.govnih.gov

One detailed protocol involves refluxing 14 kg of powdered Caper Euphorbia Seed with 95% ethanol. nih.gov The reflux is performed three times, for three hours each time, using a solvent-to-material ratio of 4 liters per kilogram. nih.gov Another similar method refluxed 2 kg of E. lathyris seeds with 95% (v/v) aqueous ethanol to create a crude extract. nih.gov Maceration with ethanol or methanol (B129727) is also a viable technique. usu.ac.id

| Botanical Source | Solvent System | Extraction Method | Key Parameters | Source(s) |

| Caper Euphorbia Seed | 95% Ethanol | Reflux | 14 kg of powdered seed; 4L solvent/kg; 3-hour duration; repeated 3 times. | nih.gov |

| Euphorbia lathyris Seeds | 95% (v/v) Aqueous Ethanol | Reflux | 2 kg of seeds. | nih.gov |

| Euphorbia lathyris Seeds | Ethanol or Methanol | Maceration | Dried, ground seeds. |

Following extraction, the crude extract is concentrated to remove the bulk solvent, typically under reduced pressure. nih.govnih.gov This concentrated residue is then subjected to liquid-liquid partitioning to separate compounds based on their polarity. nih.govnih.gov

In one method, the concentrated ethanolic extract is suspended in water and then successively partitioned. nih.gov This involves washing the aqueous suspension three times with ethyl acetate (B1210297) (EtOAc), followed by three partitions with n-butanol (n-BuOH). nih.gov this compound, being a weakly polar compound, is enriched in the ethyl acetate fraction. nih.govpsu.edu

An alternative partitioning strategy involves suspending the residue in distilled water and partitioning successively with petroleum ether, dichloromethane (B109758) (DCM), and ethyl acetate. nih.gov The DCM extract, in this case, serves as the primary source for further purification of this compound. nih.gov

| Starting Material | Partitioning Solvents | Target Fraction | Outcome | Source(s) |

| Concentrated Ethanolic Extract | Water, Ethyl Acetate, n-Butanol | Ethyl Acetate | Enrichment of diterpenoids, including this compound. | nih.gov |

| Concentrated Ethanolic Extract | Water, Petroleum Ether, Dichloromethane, Ethyl Acetate | Dichloromethane | Separation of the target compound into the DCM fraction for further processing. | nih.gov |

Chromatographic Separation Techniques

Chromatography is essential for purifying this compound from the enriched fractions obtained after partitioning.

Silica (B1680970) gel column chromatography is a fundamental technique used for the separation of compounds from the ethyl acetate or dichloromethane extracts. nih.govnih.gov Researchers use silica gel with a mesh size of 200–300 for this purpose. nih.govacgpubs.org The separation is achieved by applying the extract to the column and eluting with a solvent system of increasing polarity. nih.gov

A common mobile phase used is a gradient of petroleum ether and ethyl acetate. nih.gov Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound. nih.gov In addition to silica gel, Sephadex LH-20 column chromatography is often used as a subsequent or complementary purification step, sometimes with a mobile phase of methylene (B1212753) chloride-methanol. nih.gov

For final purification and to achieve high purity (≥98%), preparative High-Performance Liquid Chromatography (HPLC) is employed. nih.govchemicalbook.com This technique offers higher resolution and efficiency than standard column chromatography. nih.gov

One documented method uses a preparative HPLC system (LC-20AR, Shimadzu) equipped with a YMC-Pack ODS-AQ column (5 μm, 250 × 20 mm). mdpi.com The purity of the final product is typically verified using analytical HPLC, with detection methods including Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD). phytopurify.com Reports have confirmed purities as high as 99.93% for commercially available this compound standards. selleckchem.com

For complex extracts from Euphorbia lathyris, a more advanced separation strategy using off-line two-dimensional (2D) HPLC has been developed. psu.edursc.org This method is particularly effective for isolating weakly polar compounds like this compound by coupling two independent separation mechanisms, which provides greater resolving power than single-dimension chromatography. psu.edursc.org

In a reported application, the first dimension of separation was performed on a bare silica column to simplify the ethyl acetate extract into distinct fractions. psu.edursc.org Subsequently, an amide column was used as the second dimension to achieve the rapid preparation and isolation of individual compounds, including this compound. psu.edursc.org This bioassay-guided 2D HPLC method proved extremely useful for the successful isolation of seven compounds, one of which was this compound. psu.edursc.org

| Technique | Stationary Phase | Mobile Phase / Gradient | Purpose | Source(s) |

| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether-Ethyl Acetate | Initial purification of the partitioned extract. | nih.gov |

| Column Chromatography | Sephadex LH-20 | Methylene Chloride-Methanol | Further purification of fractions. | nih.gov |

| Preparative HPLC | YMC-Pack ODS-AQ Column | Not specified | Final purification to achieve high-purity compound. | mdpi.com |

| Off-line 2D HPLC (1st Dimension) | Bare Silica Column | Not specified | Initial fractionation of crude extract. | psu.edursc.org |

| Off-line 2D HPLC (2nd Dimension) | Amide Column | Not specified | Isolation of pure compounds from fractions. | psu.edursc.org |

Hydrophobic Interaction Electrokinetic Chromatography

A hydrophobic interaction electrokinetic chromatography (HIEKC) method has been specifically developed for the concurrent separation and determination of this compound along with other related diterpenoids, such as Euphorbia factors L1 and L2, from Euphorbia lathyris L. researchgate.netnih.govresearchgate.net This technique is noted for being novel, simple, and rapid, making it suitable for the quality control analysis of active ingredients. nih.gov

The methodology relies on the hydrophobic interactions between the analytes and the stationary phase, influenced by a specific electrolyte solution and running conditions. nih.govymc.co.jp The optimized conditions for the separation have been meticulously established to ensure reliable and reproducible results. nih.govresearchgate.net The electrolyte solution consists of 5.0 mM ammonium (B1175870) acetate buffer with 30 mM sodium dodecyl sulfate (B86663) (SDS) in 60% v/v methanol, adjusted to a pH of 6.86. nih.govresearchgate.net The separation is conducted at 25°C with an electric field of 25 kV applied across the capillary, and detection is performed at a wavelength of 280 nm. nih.govresearchgate.net

Table 1: Optimized HIEKC Separation Parameters

| Parameter | Value | Source(s) |

| Electrolyte Solution | 5.0 mM ammonium acetate buffer with 30 mM sodium dodecyl sulfate (SDS) in 60% v/v methanol | nih.govresearchgate.net |

| pH | 6.86 | nih.govresearchgate.net |

| Applied Voltage | 25 kV | nih.govresearchgate.net |

| Temperature | 25°C | nih.govresearchgate.net |

| Detection Wavelength | 280 nm | nih.govresearchgate.net |

The performance of this HIEKC method has been validated, demonstrating excellent accuracy and precision. nih.gov Good linearity was achieved with correlation coefficients ranging from 0.9945 to 0.9995 for the analytes. nih.gov For this compound specifically, the method's sensitivity and recovery rates underscore its efficacy. nih.gov

Table 2: HIEKC Performance Metrics for this compound Analysis

| Performance Metric | Value | Source(s) |

| Limit of Detection (LOD) | 5.6 μg/mL | nih.gov |

| Limit of Quantitation (LOQ) | 15.3 μg/mL | nih.gov |

| Analyte Recovery Rate | 98.5% to 103.8% | nih.gov |

Crystallization for Structural Elucidation

Crystallization is a critical step in the purification process of this compound, particularly for its definitive structural elucidation. nih.gov Research has shown that this compound can be obtained as a colorless crystal by using a dichloromethane-petroleum ether solvent system. nih.govguidechem.com

The primary goal of obtaining the compound in its crystalline form is to facilitate advanced analytical techniques that reveal its precise molecular architecture. nih.gov The crystalline solid is suitable for analysis by methods such as X-ray crystallography, which can determine the absolute configuration of the molecule. psu.edu Furthermore, the purified crystals are used for spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), to confirm the structure. nih.govguidechem.com

The molecular weight of this compound was determined by EIMS to be m/z 522. nih.govguidechem.com Spectroscopic data from the purified compound provided key structural details. The ¹³C-NMR spectrum showed four distinct carbonyl signals, and the ¹H-NMR spectrum indicated the presence of a benzene (B151609) ring. nih.govguidechem.com This detailed structural information, obtained from the crystalline compound, was pivotal for its identification by comparison with reference data. nih.gov

Table 3: Key Spectroscopic Data from Purified this compound

| Spectroscopic Method | Observed Data | Source(s) |

| Infrared (IR) Spectrum | Exhibited absorptions at 2925, 1739, 1714, 1650, 1622, 1452, 1370, 1277, 1222, 1109, and 712 cm⁻¹ | nih.govguidechem.com |

| ¹³C-NMR | Displayed four carbonyl signals at δ 196.72, 170.13, 169.65, and 166.13 ppm | nih.govguidechem.com |

| ¹H-NMR | Showed five benzene protons with chemical shifts between δ 7.26 and 8.04 ppm | nih.govguidechem.com |

| EIMS (Electron Ionization Mass Spectrometry) | Determined molecular weight with a peak at m/z 522 | nih.govguidechem.com |

Mentioned Chemical Compounds

Structural Elucidation and Characterization

Spectroscopic Techniques for Structure Determination

The precise arrangement of atoms and functional groups in Euphorbia factor L3 has been investigated using several key spectroscopic methods. These techniques provide complementary information that, when pieced together, reveals the compound's complete structure.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a fundamental tool in mapping the carbon-hydrogen framework of this compound.

¹H NMR analysis has identified the presence of five benzene (B151609) protons, with chemical shifts observed in the range of 7.26 to 8.04 ppm, which is characteristic of a benzoyl group.

¹³C NMR spectroscopy has provided further insight into the carbon skeleton. Analysis has shown 29 distinct carbon signals, and taking into account the benzene ring, it is suggested that the full molecule contains 31 carbon atoms. Notably, the presence of four carbonyl carbons has been confirmed with chemical shifts at approximately 196.72, 170.13, 169.65, and 166.13 ppm.

Table 1: Partial ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) ppm |

| Benzene Protons | 7.26 - 8.04 |

Table 2: Partial ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ) ppm |

| Carbonyl | 196.72 |

| Carbonyl | 170.13 |

| Carbonyl | 169.65 |

| Carbonyl | 166.13 |

Mass spectrometry techniques have been crucial for determining the molecular weight and formula of this compound.

Electron Ionization Mass Spectrometry (EIMS) has determined the molecular weight of this compound to be 522, corresponding to the observed molecular ion peak at m/z 522.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) has also been utilized for the detection and analysis of this compound, often in complex mixtures extracted from plant sources. This method is noted for its sensitivity in identifying the compound in various matrices. While detailed fragmentation patterns are not extensively reported in the available literature, the technique is well-established for the analysis of Euphorbia factors.

Table 3: Mass Spectrometry Data for this compound

| Technique | Observation |

| EIMS | Molecular Ion Peak [M]⁺ at m/z 522 |

| LC-ESI-MS | Utilized for detection and quantification |

Infrared (IR) spectroscopy has been employed to identify the functional groups present in the this compound molecule. The IR spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes of its chemical bonds.

Table 4: Infrared (IR) Spectroscopy Absorption Data for this compound

| Wavenumber (cm⁻¹) | Interpretation |

| 2925 | C-H stretching (alkane) |

| 1739 | C=O stretching (ester) |

| 1714 | C=O stretching (ketone/ester) |

| 1650 | C=C stretching (alkene) |

| 1622 | C=C stretching (aromatic) |

| 1452 | C-H bending |

| 1370 | C-H bending |

| 1277 | C-O stretching (ester) |

| 1222 | C-O stretching (ester) |

| 1109 | C-O stretching |

| 712 | C-H bending (aromatic) |

While a direct X-ray crystal structure of this compound has not been cited, the technique has been successfully applied to its derivatives. Through chemical modification of this compound, new compounds have been synthesized and subsequently crystallized. Single-crystal X-ray diffraction analysis of these derivatives has been instrumental in confirming their three-dimensional structures and, by extension, corroborating the core skeletal structure and stereochemistry of the parent molecule, this compound.

Defined Lathyrane Diterpenoid Skeleton

Based on the comprehensive analysis of its spectroscopic data, this compound has been unequivocally identified as a lathyrane diterpenoid. This classification is based on its characteristic carbon skeleton.

The lathyrane skeleton is a complex, tricyclic system composed of fused five-membered, eleven-membered, and three-membered rings. This intricate and highly oxygenated framework is the defining structural feature of a large family of diterpenes found predominantly in plants of the Euphorbia genus. The specific arrangement and substitution pattern of ester and hydroxyl groups on this skeleton give rise to the diversity of lathyrane diterpenoids, including this compound.

Biosynthesis and Biogenetic Pathways

Proposed Precursor Molecules (e.g., Casbene)

The biosynthesis of the diverse family of macrocyclic diterpenoids in the Euphorbiaceae family, including lathyranes like Euphorbia factor L3, begins with a common precursor. nih.govyork.ac.uk The bicyclic diterpene, casbene (B1241624), is established as the first committed intermediate in the pathway leading to these more complex structures. researchgate.net The journey starts from the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGDP), which undergoes cyclization to form casbene, a reaction catalyzed by the enzyme casbene synthase (CBS). nih.govresearchgate.net

The hypothesis that casbene serves as the foundational molecule for Euphorbia factors is strongly supported by metabolic evidence. pnas.org In the mature seeds of E. lathyris, the primary source of these compounds, casbene has been detected alongside lathyrane diterpenoids such as Euphorbia factors L1, L2, and L3. pnas.orgresearchgate.net This co-occurrence in the specific tissue where the final products accumulate points to an active and localized biosynthetic pathway that efficiently converts casbene into the more complex, multicyclic Euphorbia factors. pnas.orgresearchgate.net

Enzymatic Transformations in Biosynthesis

Following the formation of the casbene backbone, a series of oxidative transformations are required to facilitate the subsequent complex cyclizations and rearrangements. These crucial steps are orchestrated by specific classes of enzymes, primarily from the cytochrome P450 and alcohol dehydrogenase superfamilies. pnas.orgosti.gov Research on E. lathyris has identified three key enzymes that work in concert to convert casbene into a pivotal intermediate on the path to lathyrane diterpenoids. pnas.orgosti.gov

Transcriptome analysis of mature E. lathyris seeds led to the identification of two critical cytochrome P450 monooxygenases (P450s) from the CYP71 clan: CYP71D445 and CYP726A27. pnas.org These enzymes are responsible for the regio-specific oxidation of the casbene molecule, a necessary activation step for further cyclization. pnas.orghnpa.org.cn

CYP71D445 catalyzes the oxidation of casbene at the C-9 position. pnas.orgresearchgate.net This specific hydroxylation is a hallmark feature shared among several classes of multicyclic diterpenes, including lathyranes, suggesting it is an early, decisive step in the biosynthetic pathway. pnas.org

CYP726A27 is responsible for catalyzing the 5-oxidation of casbene. pnas.orgosti.gov This action, in conjunction with the 9-oxidation, adds to the higher degree of oxygenation observed in multicyclic diterpenoids compared to the simpler casbene precursor. pnas.org

These P450-catalyzed monooxygenations activate the relatively inert casbene hydrocarbon, preparing it for the subsequent ring-closing reactions. pnas.org

A key and unconventional step in the biosynthesis of Euphorbia factors is mediated by an alcohol dehydrogenase. pnas.org In E. lathyris, a specific enzyme, ADH1 , plays a crucial role downstream of the P450-catalyzed oxidations. pnas.orgosti.gov Once casbene has been hydroxylated at the C-5 and C-9 positions by the P450s, ADH1 catalyzes the dehydrogenation of these hydroxyl groups. pnas.orgosti.gov This enzymatic action is essential for the subsequent rearrangement and cyclization that forms the characteristic lathyrane skeleton. pnas.orgosti.gov The specific expression of ADH1 in mature seeds, where Euphorbia factors accumulate, further supports its dedicated function in this biosynthetic pathway. pnas.org

Mechanisms of Macrocyclic Diterpenoid Cyclization and Rearrangement

The formation of the lathyrane ring system from the oxidized casbene precursor is a remarkable example of biological carbon-carbon bond formation. The process is not spontaneous but is rather a direct consequence of the preceding enzymatic steps. The pathway from casbene to the lathyrane intermediate, jolkinol C, illustrates this unconventional cyclization mechanism. pnas.orgosti.gov

The key steps are:

Regio-specific Oxygenation : CYP71D445 and CYP726A27 introduce hydroxyl groups onto the casbene backbone at the C-9 and C-5 positions, respectively. pnas.orgosti.gov

Dehydrogenation : ADH1 acts on the di-hydroxylated casbene intermediate, catalyzing the oxidation of the hydroxyl groups. pnas.orgosti.gov

Rearrangement and Cyclization : The dehydrogenation step leads to an intramolecular rearrangement and subsequent ring closure, forming the tricyclic lathyrane skeleton. pnas.orgosti.gov This alcohol dehydrogenase-mediated cyclization is a distinctive feature of this pathway. pnas.org

This sequence of reactions results in the formation of jolkinol C , a lathyrane diterpene that is considered a probable key intermediate in the biosynthesis of a wide array of macrocyclic diterpenes, including the ingenane-type Euphorbia factors. pnas.orgresearchgate.net The discovery of this enzymatic route, combining P450-catalyzed oxidations with an ADH-mediated cyclization, provides the fundamental framework for understanding how the structural complexity of compounds like this compound is achieved in nature. pnas.org

Chemical Synthesis and Derivatization Strategies

Semi-synthesis of Euphorbia Factor L3 Derivatives

This compound, a lathyrane diterpenoid isolated from Euphorbia lathyris, serves as a versatile starting material for semi-synthetic modifications due to its multiple functional groups. nih.govacs.org These modifications are primarily focused on the hydroxyl groups at positions C-3, C-5, and C-15, allowing for the introduction of various acyl and other functional moieties. acs.org

A primary strategy for derivatizing this compound involves the acylation of its hydroxyl groups. Researchers have synthesized series of derivatives by introducing both fatty and aromatic acid moieties. nih.gov These modifications aim to explore structure-activity relationships, particularly for anti-inflammatory and multidrug resistance (MDR) reversal activities. nih.govacs.org

In one study, five series of 37 new acylate and epoxide derivatives were designed and synthesized by modifying the hydroxyl groups at C-3, C-5, or C-15 of this compound. acs.org The chemoreversal effects of these acylates were evaluated in multidrug-resistant breast cancer cells (MCF-7/ADR) that overexpress P-glycoprotein (P-gp). acs.org Another study focused on synthesizing derivatives with various fatty and aromatic acids to discover more potent anti-inflammatory agents, leading to the identification of a derivative, 5n, with significant inhibitory effects on nitric oxide (NO) production. nih.gov

The table below summarizes examples of acylation modifications on the this compound scaffold.

| Derivative ID | Modification Site | Introduced Group | Reported Activity | Reference |

| Series 3-39 | C-3, C-5, or C-15 | Various acylates | P-gp dependent MDR modulation | acs.org |

| 5n | Not specified | Aromatic acid | Potent anti-inflammatory | nih.gov |

Table 1: Examples of Acylation Derivatives of this compound.

More complex synthetic routes have been developed to create specific, often stereochemically defined, derivatives of this compound. A notable example is the use of a modified Mitsunobu reaction to achieve configuration inversion at the C-3 position. researchgate.net This strategy was employed to synthesize a series of lathyrane-type derivatives featuring a 3R configuration (H-3β) from the naturally abundant this compound, which has a 3S configuration. researchgate.net Several of these synthesized compounds demonstrated strong cytotoxicity against various cancer cell lines and significant MDR reversal ability. researchgate.net

Another innovative approach involves the hybridization of the lathyrane skeleton with other known anti-inflammatory pharmacophores. scienceopen.com Three series of lathyrane diterpenoid hybrids were designed and synthesized, with some showing more potent anti-inflammatory activity than the parent compounds. scienceopen.com This strategy of creating hybrid molecules leverages the structural features of this compound to generate novel chemical entities with potentially improved therapeutic properties. scienceopen.com

| Synthetic Strategy | Target Modification | Resulting Derivatives | Key Finding | Reference |

| Modified Mitsunobu Reaction | Inversion of configuration at C-3 (3S to 3R) | Derivatives with 3R configuration (e.g., compounds 21, 25) | Enhanced cytotoxicity and MDR reversal | researchgate.net |

| Pharmacophore Hybridization | Attachment of other anti-inflammatory moieties | Lathyrane diterpenoid/3-hydroxyflavone hybrids (e.g., compound 8d1) | Potent anti-inflammatory activity | scienceopen.com |

Table 2: Specific Synthetic Routes for this compound Derivatives.

Skeletal Conversions from Lathyrane to Other Diterpene Types

The lathyrane skeleton is considered a key biosynthetic precursor to a variety of more complex polycyclic diterpenes. rsc.orgmdpi.com Chemical transformations that mimic these proposed biosynthetic pathways are of great interest, as they can confirm biogenetic relationships and provide access to rare diterpene scaffolds from abundant natural sources like this compound. x-mol.netresearchgate.net

A significant breakthrough in skeletal conversion was the development of an iron-catalyzed transformation of this compound into premyrsinane-type diterpenes. x-mol.netacs.org This method provides the first chemical evidence for the biogenetic link between lathyranes and premyrsinanes. mdpi.comx-mol.net The reaction, catalyzed by Fe(acac)₃, proceeds via a reductive olefin coupling that involves an intramolecular Michael addition with free radicals. x-mol.netresearchgate.net

This process successfully converted this compound into two new diastereomeric premyrsinane-type diterpenes. x-mol.netacs.org Notably, the resulting premyrsinane products exhibited cytotoxic activity against the 4T1 breast cancer cell line, whereas the starting material, this compound, was inactive. x-mol.netresearchgate.netresearchgate.net This highlights how skeletal conversion can be used to generate bioactive compounds from inactive but abundant precursors.

| Catalyst | Starting Material | Reaction Type | Product Skeleton | Reference |

| Fe(acac)₃ | This compound (Lathyrane) | Reductive olefin coupling / Intramolecular Michael addition | Premyrsinane | x-mol.netacs.org |

Table 3: Iron-Catalyzed Skeletal Conversion of this compound.

Photochemical methods and tandem reactions represent another powerful strategy for the skeletal transformation of lathyrane diterpenes. researchgate.netacs.org Although many examples start with the closely related Euphorbia factor L1, the principles are directly applicable to the lathyrane scaffold of this compound. Visible-light-induced, scandium-catalyzed tandem processes have been used to convert lathyranes into scarce eupholathone-type diterpenes. rsc.orgresearchgate.net These reactions can involve a cascade of photo-isomerization, Michael addition, S_N2, and Wagner-Meerwein rearrangement steps. rsc.org

Furthermore, iridium-catalyzed biomimetic photoisomerization has been developed to efficiently convert the naturally occurring cis-fused cyclopropane (B1198618) ring in lathyranes to the rare trans-fused isomer, providing access to a different class of lathyrane derivatives. acs.orgresearchgate.net Other innovative approaches include BF₃·Et₂O-mediated transformations that can lead to diterpene pseudo-alkaloids or euphoractane and myrsinane skeletons through tandem amination and cyclopropane-opening reactions. nih.govx-mol.net A biocatalyzed and photochemical formal [2+2] cycloaddition has also been reported, transforming a lathyrane into a novel fused pentacyclic diterpene skeleton. acs.orgscilit.com

Methodological Advances in Diterpenoid Synthesis from Natural Precursors

The synthesis of complex diterpenoids has advanced significantly by leveraging abundant, naturally occurring precursors like this compound. researchgate.netnih.gov These methodological advances move beyond traditional multi-step total synthesis, which often suffers from low yields, towards more efficient and biomimetic strategies. jmb.or.kr

Key methodological progress includes:

Metal-Catalyzed Skeletal Conversions : As demonstrated by the iron-catalyzed conversion of lathyranes to premyrsinanes, this approach provides a direct and efficient route to new carbon frameworks. acs.orgmdpi.com

Photochemical and Lewis Acid-Catalyzed Tandem Reactions : These methods allow for complex, multi-step transformations to occur in a single pot, often mimicking proposed biosynthetic cascades to produce diverse and rare diterpene skeletons like eupholathones and myrsinanes from lathyrane precursors. researchgate.netresearchgate.net

Biocatalysis and Microbial Transformations : The use of microorganisms or isolated enzymes offers a powerful tool for regioselective functionalization, such as hydroxylations and cycloadditions, on complex diterpenoid scaffolds under mild conditions. acs.orgnih.gov

These modern synthetic strategies, which often draw inspiration from biosynthesis, not only confirm the biogenetic relationships between different classes of diterpenes but also provide a practical and efficient means to generate chemical diversity from natural products. jmb.or.krmdpi.com The conversion of this compound and other lathyranes into new structural types with enhanced or novel bioactivities exemplifies the power of these advanced methodologies. researchgate.netx-mol.net

Investigations of Biological Activities

Anticancer Activity in In Vitro Models

Euphorbia factor L3, a lathyrane diterpenoid isolated from the seeds of Euphorbia lathyris L., has been the subject of research for its potential anticancer properties. nih.govnih.gov Studies have demonstrated its cytotoxic effects against several human cancer cell lines, inhibiting their proliferation in a concentration-dependent manner. nih.gov

In vitro investigations have confirmed the potent cytotoxic activity of this compound against the human lung cancer cell line A549. nih.govcabidigitallibrary.orgnih.gov The compound was found to inhibit the proliferation of A549 cells, with a reported half-maximal inhibitory concentration (IC50) of 34.04 ± 3.99 μM after 72 hours of treatment. nih.govresearchgate.net This cytotoxic effect underscores the compound's potential as an area of interest in lung cancer research. researchgate.net

The anticancer evaluation of this compound extends to breast cancer models. Studies using the human breast cancer cell line MCF-7 have determined its cytotoxic efficacy. The reported IC50 value for this compound against MCF-7 cells was 45.28 ± 2.56 μM. nih.gov

Research has also explored the effect of this compound on colon cancer cells. In studies involving the human colon cancer cell line LoVo, the compound demonstrated cytotoxic activity with an IC50 value of 41.67 ± 3.02 μM. nih.gov

Table 1: In Vitro Cytotoxicity of this compound This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human cancer cell lines as reported in scientific literature.

| Cell Line | Cancer Type | IC50 Value (μM) |

| A549 | Lung Cancer | 34.04 ± 3.99 nih.gov |

| MCF-7 | Breast Cancer | 45.28 ± 2.56 nih.gov |

| LoVo | Colon Cancer | 41.67 ± 3.02 nih.gov |

The mechanism underlying the cytotoxicity of this compound has been linked to the induction of apoptosis, or programmed cell death. nih.govresearchgate.netresearchgate.net Research indicates that the compound triggers apoptosis in A549 lung cancer cells specifically through the mitochondrial pathway. nih.govcabidigitallibrary.orgnih.gov A key event in this process is the loss of the mitochondrial membrane potential (ΔΨm), which was observed to occur in a concentration-dependent manner following treatment with this compound. nih.gov The mitochondrial pathway is a critical route for apoptosis initiated by many chemotherapy agents. nih.gov

A critical step in the mitochondrial apoptotic cascade is the release of specific proteins from the mitochondria into the cell's cytosol. nih.gov Investigations into the mechanism of this compound revealed that its induction of apoptosis involves the release of Cytochrome c. nih.govcabidigitallibrary.orgnih.govresearchgate.net The loss of mitochondrial membrane potential is understood to precede this release of Cytochrome c, which subsequently initiates the final stages of apoptosis. nih.gov

Multidrug Resistance (MDR) Reversal Studies

Lathyrane diterpenoids, the chemical class to which this compound belongs, have been reported to possess the ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov MDR is a significant challenge in chemotherapy where cancer cells become resistant to multiple anticancer drugs, often through the action of efflux pumps like P-glycoprotein (P-gp). nih.gov

While direct studies on this compound as an MDR reversal agent are limited in the available research, its chemical structure has served as a foundation for the development of new MDR modulators. acs.orgnih.gov Researchers have designed and synthesized numerous derivatives of this compound to study their structure-activity relationship in overcoming P-glycoprotein-dependent multidrug resistance. acs.orgnih.gov These studies evaluated the chemoreversal effects of the derivatives in multidrug-resistant breast cancer cells (MCF-7/ADR) that overexpress P-glycoprotein. acs.orgnih.gov The findings from these derivative studies highlight the potential of the this compound scaffold in developing agents that can inhibit P-gp and restore cancer cell sensitivity to chemotherapy drugs. acs.orgnih.gov

Effects on P-glycoprotein (P-gp) Overexpression in Cancer Cells

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, and the overexpression of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter, is a key mechanism. nih.gov P-gp functions as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. nih.gov

Research has focused on lathyrane diterpenes, such as this compound, as potential modulators of P-gp-dependent MDR. nih.gov Studies involving derivatives of this compound have been conducted on breast cancer cell lines (MCF-7/ADR) that are specifically resistant to the chemotherapeutic agent adriamycin and are known to overexpress P-gp. nih.gov These investigations aim to determine the ability of these compounds to counteract the efflux mechanism of P-gp and restore cancer cell sensitivity to treatment. The structure-activity relationship studies indicate that modifications to the hydroxyl groups on the this compound molecule can significantly influence its interaction with the flexible cavity of P-gp, involving both hydrophobic interactions and hydrogen bonds. nih.gov

Chemoreversal Ability Against Chemotherapeutic Agents

Building on the modulation of P-gp, the chemoreversal ability of this compound derivatives has been quantified. nih.gov In studies using the adriamycin-resistant MCF-7/ADR cell line, the efficacy of these derivatives was compared to verapamil, a known P-gp inhibitor. nih.gov

The findings demonstrated that several acylates of this compound possess significant chemoreversal capabilities. nih.gov Notably, eight of the tested derivatives exhibited a greater ability to reverse adriamycin resistance than verapamil. nih.gov Among these, two compounds, identified as 19 and 25 in the study, were particularly potent, showing 4.8 and 4.0 times more effective reversal activity than verapamil, respectively. nih.gov This highlights the potential of modified this compound structures to serve as effective agents in overcoming multidrug resistance in cancer treatment. nih.govmdpi.com

| Compound | Cell Line | Chemotherapeutic Agent | Reversal Activity (vs. Verapamil) | Source |

|---|---|---|---|---|

| This compound Derivative (Compound 19) | MCF-7/ADR (Breast Cancer) | Adriamycin (ADR) | 4.8x more effective | nih.gov |

| This compound Derivative (Compound 25) | MCF-7/ADR (Breast Cancer) | Adriamycin (ADR) | 4.0x more effective | nih.gov |

Anti-inflammatory Activity

Suppression of Inflammatory Responses in Fibroblast-Like Synoviocytes (FLSs)

Rheumatoid arthritis (RA) is a chronic inflammatory disease where fibroblast-like synoviocytes (FLSs) play a critical role in the pathogenesis of joint destruction. nih.govnih.gov Activated FLSs contribute to synovial inflammation and proliferation. nih.govnih.gov

Studies have shown that this compound can effectively ameliorate the inflammatory phenotype of FLSs derived from patients with rheumatoid arthritis. nih.govnih.gov Treatment with this compound led to measurable decreases in FLS viability, migration, and invasion. nih.govnih.gov Furthermore, the production of inflammatory cytokines by these cells was significantly reduced, indicating a direct suppressive effect on the key cellular drivers of synovial inflammation. nih.govnih.gov

Inhibition of NF-κB Pathway Activation

The nuclear factor kappa-B (NF-κB) signaling pathway is a central regulator of inflammation. nih.gov Its activation leads to the transcription of numerous pro-inflammatory genes. nih.gov The therapeutic potential of this compound in RA has been linked to its ability to inhibit this crucial pathway. nih.govnih.gov

Research using luciferase activity assays, Western blotting, and immunofluorescence has demonstrated that this compound inactivates the NF-κB signaling pathway in RA FLSs. nih.govnih.gov The mechanism involves the inhibition of the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov By preventing p65 from moving into the nucleus, this compound effectively blocks the subsequent activation of inflammatory gene expression. nih.govnih.gov

Targeting of Rac Family Small GTPase 1 (Rac1)

To understand the specific molecular interactions of this compound, further molecular analysis was conducted. This research identified the Rac family small GTPase 1 (Rac1) as a potential molecular target required for the anti-inflammatory effects of the compound. nih.govnih.gov

Rac1 is a protein involved in a variety of cellular processes, and its targeting by this compound appears to be a key mechanism for suppressing the inflammatory phenotype in RA FLSs. nih.govnih.gov This finding provides a more precise understanding of how this compound exerts its anti-inflammatory effects at the molecular level. nih.govnih.gov

Activity in Non-Human In Vivo Arthritis Models (e.g., CIA and TNF-tg mouse models)

The therapeutic effects of this compound have been validated in established non-human, in vivo models of arthritis. nih.govnih.gov Specifically, collagen-induced arthritis (CIA) and tumor necrosis factor-α (TNF-α) transgenic (TNF-tg) mouse models were used to evaluate its efficacy in a living organism. nih.govnih.gov

| Bone Micro-CT Parameter | Effect of this compound Treatment | Indication | Source |

|---|---|---|---|

| Trabecular Bone Mineral Density (Tb. BMD) | Increase | Reduced bone loss | nih.gov |

| Trabecular Thickness (Tb. Th) | Increase | Improved bone structure | nih.gov |

| Bone Volume Fraction (BV/TV) | Increase | Preservation of bone volume | nih.gov |

| Trabecular Number (Tb. N) | Increase | Denser bone structure | nih.gov |

| Trabecular Separation (Tb. Sp) | Decrease | Reduced bone porosity | nih.gov |

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of this compound, a lathyrane diterpenoid isolated from plants of the Euphorbia genus. This natural compound has demonstrated significant efficacy against certain plant pathogens, suggesting its potential as a botanical fungicide.

Phytophthora capsici is a destructive oomycete responsible for significant economic losses in a wide range of agricultural crops. Research has shown that this compound exhibits strong inhibitory activity against this pathogen. The compound has been found to effectively inhibit both the mycelial growth and spore germination of P. capsici. nih.govmdpi.com

In a study involving 105 isolates of P. capsici, the median effective concentration (EC50) values of this compound for inhibiting mycelial growth ranged from 0.66 to 8.94 µg/mL, with a mean value of 2.96 ± 0.91 μg/mL. nih.govmdpi.comresearchgate.net For the inhibition of spore germination, the EC50 values were found to be between 1.63 to 13.16 μg/mL, with a mean of 5.30 ± 1.64 μg/mL. nih.govmdpi.comresearchgate.net These findings underscore the potent fungicidal and fungistatic capabilities of this compound against P. capsici.

**Table 1: Inhibitory Effect of this compound on *Phytophthora capsici***

| Activity | EC50 Range (µg/mL) | Mean EC50 (µg/mL) |

|---|---|---|

| Mycelial Growth Inhibition | 0.66 - 8.94 | 2.96 ± 0.91 |

| Spore Germination Inhibition | 1.63 - 13.16 | 5.30 ± 1.64 |

The antifungal mechanism of this compound against P. capsici is primarily attributed to its ability to disrupt the integrity of the microbial cell membrane and cell wall. nih.gov Morphological and ultrastructural observations have revealed that treatment with this compound leads to significant damage to these cellular structures. nih.govresearchgate.net

Studies have demonstrated that this compound treatment increases the permeability of the cell membrane. nih.gov This is evidenced by an increase in relative conductivity and the cellular uptake of propidium (B1200493) iodide (PI), a fluorescent dye that can only penetrate cells with compromised membranes. researchgate.netnih.gov The increased permeability leads to leakage of intracellular components, ultimately contributing to cell death.

Furthermore, this compound has been shown to interfere with the synthesis of key components of the cell membrane and cell wall. The contents of phospholipids, which are major constituents of the cell membrane, and cellulose, a primary component of the oomycete cell wall, were significantly reduced following treatment with the compound. nih.govresearchgate.net Staining with calcofluor white (CFW), which binds to cellulose, has further confirmed the damage to the cell wall. researchgate.netnih.gov

Table 2: Effects of this compound on P. capsici Cellular Components

| Cellular Component | Effect of this compound Treatment |

|---|---|

| Phospholipids | Significantly reduced |

| Cellulose | Significantly reduced |

Melanin (B1238610) Production Inhibition

There is currently no scientific literature available that specifically investigates the melanin production inhibitory effects of the isolated compound this compound. While some studies have reported the anti-melanogenic and tyrosinase inhibitory activities of extracts from other Euphorbia species, these findings have not been directly attributed to this compound.

Analytical Methods for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HPLC-ESI-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a primary method for the analysis of Euphorbia factor L3. This technique offers high selectivity and sensitivity, making it suitable for complex matrices like biological fluids and plant extracts.

A selective and sensitive LC-MS method has been developed for the simultaneous determination of Euphorbia factor L1, Euphorbia factor L2, and this compound in rat plasma. nih.gov This method utilizes a C18 column for separation with a gradient elution of methanol (B129727) and water. nih.gov Detection is achieved using positive electrospray ionization (ESI) in the selected ion monitoring (SIM) mode, which enhances the specificity of the analysis. nih.govchemfaces.com The lower limit of quantification (LLOQ) for this compound in this assay was established at 2.0 ng/mL, demonstrating its high sensitivity. nih.govchemfaces.com

High-performance liquid chromatography with electrospray ionization mass spectrometry (HPLC-ESI-MS) has also been successfully employed for the identification and quantification of diterpenoids, including this compound, in unprocessed and processed seeds of Euphorbia lathyris. nih.gov This method uses an isocratic elution with a mobile phase of water and acetonitrile (B52724) on a C18 column. nih.govresearchgate.net The use of a positive ionization mode in the ESI source allows for effective detection. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Elite C18 (150 mm × 4.6 mm, 5 μm) | nih.govchemfaces.com |

| Mobile Phase | Methanol-water gradient | nih.govchemfaces.com |

| Ionization Mode | Positive Electrospray Ionization (ESI) | nih.govchemfaces.com |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.govchemfaces.com |

| Linear Range | 2.0-200 ng/mL | nih.govchemfaces.com |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | nih.govchemfaces.com |

Hydrophobic Interaction Electrokinetic Chromatography

Hydrophobic interaction electrokinetic chromatography (HIEKC) presents a novel and rapid approach for the simultaneous separation and determination of diterpenoids from Euphorbia lathyris, including this compound. nih.govresearchgate.net This capillary electrophoresis-based technique is valued for its simplicity and efficiency.

In a developed HIEKC method, the separation is achieved using an electrolyte solution composed of an ammonium (B1175870) acetate (B1210297) buffer with sodium dodecyl sulfate (B86663) in a methanol-water mixture. nih.govresearchgate.netresearchgate.net A high voltage is applied across the capillary at a controlled temperature, and detection is performed using a UV detector. nih.govresearchgate.netresearchgate.net This method has demonstrated good linearity with high correlation coefficients. nih.govresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Limit of Detection (LOD) | 5.6 μg/mL | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | 15.3 μg/mL | nih.govresearchgate.net |

| Recovery | 98.5% to 103.8% | nih.govresearchgate.net |

| Correlation Coefficient (r) | >0.9945 | nih.govresearchgate.net |

Quantitative Analysis of Multi-Index by Single Marker Method (QAMS)

The Quantitative Analysis of Multi-Index by Single Marker (QAMS) method offers a practical and cost-effective strategy for the quality control of traditional Chinese medicines containing multiple active components. This approach allows for the simultaneous quantification of several compounds using a single, readily available reference standard.

A QAMS method based on the Quality by Design (QbD) concept has been established for the determination of this compound and Euphorbia factor L4 in Euphorbia lathyris. nih.govresearchgate.net In this method, Euphorbia factor L1 serves as the internal reference standard. nih.govresearchgate.net By establishing the relative correction factors for this compound and L4 against L1, their contents can be accurately calculated. nih.govresearchgate.net The results obtained through the QAMS method have shown no significant difference from those determined by the conventional external standard method, with relative standard deviations (RSDs) being less than 2.0%. nih.govresearchgate.net This indicates the accuracy and feasibility of the QAMS method for routine quality control. nih.govresearchgate.netsemanticscholar.org

Method Validation and Reproducibility in Research

Method validation is a crucial step to ensure that an analytical method is reliable, accurate, and reproducible for its intended purpose. woah.org For the analytical methods developed for this compound, validation is performed according to established guidelines.

For the LC-MS method, validation included assessing linearity, precision, accuracy, and the lower limit of quantification. nih.gov The intra-day and inter-day precisions were found to be within 8.6% and 14.6%, respectively, while the accuracy was less than 9.7% and 7.5%, respectively. nih.govchemfaces.com Similarly, the HPLC-ESI-MS method was validated for linearity, recovery, and reproducibility, with average recoveries being high and relative standard deviations low, confirming the method's reliability. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Euphorbia Factor L3 and Its Derivatives

Impact of Structural Modifications on Biological Potency

The biological potency of Euphorbia factor L3 derivatives is significantly influenced by the nature of the acyl groups at various positions on the lathyrol skeleton. Research has demonstrated that these modifications can enhance its ability to reverse P-glycoprotein (P-gp) mediated MDR in cancer cells. nih.govmdpi.com P-glycoprotein is a transporter protein that is overexpressed in many cancer cell lines and is responsible for pumping chemotherapy drugs out of the cell, leading to treatment failure. acs.org

In one study, five series of 37 new acylate and epoxide derivatives of this compound were synthesized by modifying the hydroxyl moieties at C-3, C-5, or C-15. nih.govacs.org The aim was to investigate the impact of different substituents, considering factors like size, hydrophobicity, and aromaticity. acs.org The chemoreversal activity of these derivatives was evaluated in multidrug-resistant breast cancer cells (MCF-7/ADR). nih.gov

The results revealed that eight of the synthesized derivatives exhibited greater chemoreversal ability than verapamil, a standard P-gp inhibitor. nih.govacs.org Notably, compounds 19 and 25 were found to be 4.8 and 4.0 times more effective than verapamil, respectively, in reversing adriamycin resistance. nih.govacs.org This highlights the critical role of the substituents at the C-3, C-5, and C-15 positions in modulating the biological activity of this compound.

Further SAR analysis indicated that the presence of strongly hydrophobic aryl structures at the 3-C and 5-C positions, along with an acyloxy group at the 15-C position, was crucial for significant anti-inflammatory activity, specifically the inhibition of IL-1β production. nih.gov The spatial structure of the B-ring was also identified as important for these anti-inflammatory effects. nih.gov

Table 1: Chemoreversal Activity of Selected this compound Derivatives

| Compound | Modification | Reversal Fold (Compared to Verapamil) |

|---|---|---|

| This compound (Parent) | - | Less active than compounds 19 and 25 |

| Compound 19 | 3,5-dibenzoyloxylathyra-6(17),12-dien-15-ol-14-one | 4.8 |

| Compound 25 | 5-(1-naphthylacetyloxy)-3-propionyloxylathyra-6(17),12-dien-15-ol-14-one | 4.0 |

| Verapamil (Control) | - | 1.0 |

This table is generated based on data from Jiao et al. (2015). nih.govacs.org

Influence of Hydroxyl Moieties on Activity

The hydroxyl groups at positions C-3, C-5, and C-15 of the this compound core structure are key targets for chemical modification and play a pivotal role in its biological activity. nih.govmdpi.com The strategic acylation of these hydroxyl groups has been a primary approach to generating derivatives with enhanced potency. nih.gov

Studies have shown that the presence and nature of the acyl groups at these positions directly influence the interaction of the molecule with its biological targets, such as P-glycoprotein. nih.gov For instance, the introduction of aromatic acyl groups at C-3 and C-5 has been shown to be beneficial for MDR reversal activity. mdpi.com The type of aromatic residue is also important; replacing a benzoyl group with a phenylacetyl group at these positions was found to increase activity, suggesting that the additional methylene (B1212753) group may improve interactions with the P-gp binding sites. mdpi.com

In the context of anti-inflammatory activity, maintaining the acyloxy group at the C-15 position is considered important. nih.gov Conversely, the hydrolysis of all four ester groups in a related lathyrane diterpene, Euphorbia factor L2, to a tetraol derivative resulted in a compound that was essentially inactive, underscoring the necessity of the ester functionalities for cytotoxicity. nih.gov This highlights that while the hydroxyl groups provide a handle for modification, their acylation is critical for biological effect.

Computational Approaches in SAR Analysis

Computational methods have become an integral part of the SAR analysis of this compound and its derivatives, providing valuable insights into their mechanism of action at a molecular level. nih.gov Molecular modeling and simulation studies have been employed to understand how these compounds interact with P-glycoprotein. nih.govacs.org

These computational studies have revealed the importance of both hydrophobic interactions and hydrogen bonds in the binding of this compound derivatives to the flexible cavity of P-gp. nih.govacs.org The simulations suggest that the varied substituents introduced at the C-3, C-5, and C-15 positions can modulate these interactions, thereby influencing the inhibitory potency of the derivatives against P-gp. nih.gov

Furthermore, pharmacophore modeling has been utilized to develop a better understanding of the key structural features required for P-gp modulation. acs.org By analyzing a set of active and inactive macrocyclic diterpenes, including those derived from Euphorbia species, researchers have been able to construct improved pharmacophore models. These models, which define the spatial arrangement of essential features like hydrogen bond acceptors, donors, and hydrophobic regions, can be used to screen for new potential P-gp modulators and guide the design of more effective derivatives. acs.org

Future Research Directions in Euphorbia Factor L3 Chemistry and Biology

Exploration of Undiscovered Biological Activities

While Euphorbia factor L3 is recognized for its anti-inflammatory and cytotoxic effects against cancer cells, the full spectrum of its biological activity remains largely unexplored. nih.govnih.gov Lathyrane diterpenoids, as a class, are known for a wide array of pharmacological effects, including the modulation of multidrug resistance (MDR) in cancer, antiviral activity, and neuroprotective properties. nih.govmdpi.com This suggests that this compound may possess similar, yet undiscovered, capabilities.

Future research should systematically screen this compound against a broader range of biological targets.

Antiviral and Antimicrobial Activity: Given that other lathyrane diterpenoids have shown anti-HIV activity, investigating this compound's efficacy against various viruses is a logical next step. acs.org Furthermore, its recently discovered potent inhibitory activity against the phytopathogen Phytophthora capsici opens the door to exploring its potential as a botanical fungicide and its activity against other plant and human pathogens. nih.govresearchgate.net

Neuropharmacology: The potential for lathyrane diterpenoids to influence neural progenitor cells warrants an investigation into this compound's role in neurogenesis or as a neuroprotective agent against degenerative diseases. mdpi.com

Modulation of Multidrug Resistance: Derivatives of this compound have already been shown to modulate P-glycoprotein, a key protein in multidrug resistance. nih.gov Further studies could explore its effects on other MDR-related transporters and its potential to resensitize resistant cancer cells to conventional chemotherapeutics.

Systematic screening using high-throughput technologies against diverse cell lines, pathogens, and enzyme panels will be crucial in uncovering novel therapeutic applications for this complex natural product.

Advanced Synthetic Strategies for Novel Analogues

The synthesis of derivatives of this compound has proven effective in enhancing its natural biological activities and in conducting structure-activity relationship (SAR) studies. nih.govnih.gov Researchers have successfully created series of derivatives by modifying hydroxyl groups to produce compounds with more potent anti-inflammatory effects or greater ability to reverse multidrug resistance than the parent molecule. nih.govnih.gov

However, current strategies often rely on the semi-synthesis from the isolated natural product. The future of this field depends on the development of more advanced and versatile synthetic strategies.

Total Synthesis: Devising a complete total synthesis of this compound would be a significant achievement. uni-konstanz.denih.gov This would not only provide a sustainable supply of the compound, independent of natural extraction, but also offer unparalleled flexibility to create novel analogues with modifications that are impossible to achieve through semi-synthesis. A successful total synthesis would allow for systematic alterations to the core tricyclic skeleton, potentially leading to compounds with entirely new biological functions.

Biocatalysis and Chemoenzymatic Synthesis: Harnessing enzymes to perform specific chemical transformations could provide a greener and more efficient route to novel analogues. researchgate.net The use of microorganisms or isolated enzymes to perform regioselective and stereoselective reactions could simplify complex synthetic routes and generate a library of new derivatives for biological screening.

Combinatorial Chemistry: Applying combinatorial approaches to the lathyrane scaffold could rapidly generate large libraries of analogues for high-throughput screening, accelerating the discovery of new lead compounds with enhanced potency and selectivity. nih.gov

These advanced synthetic methods are essential for fully exploring the chemical space around the this compound scaffold and optimizing its therapeutic properties.

Comprehensive Elucidation of Biosynthetic Enzymes

The biosynthesis of lathyrane diterpenoids, including this compound, is a complex enzymatic process that is not yet fully understood. Research has established that these compounds originate from the macrocyclic diterpene casbene (B1241624). pnas.org Key enzymatic steps, including regio-specific oxidations by cytochrome P450 enzymes (CYP71D445 and CYP726A27) and dehydrogenation by an alcohol dehydrogenase (ADH1), have been identified as crucial for the cyclization of casbene into the lathyrane skeleton. pnas.org

Despite this progress, a comprehensive map of the entire biosynthetic pathway leading to this compound is still needed. Future research should focus on:

Identifying All Pathway Intermediates and Enzymes: The steps that follow the initial formation of the lathyrane core to yield the specific structure of this compound are unknown. This includes identifying the specific tailoring enzymes—such as additional P450s, acyltransferases, and methyltransferases—that decorate the scaffold.

Functional Characterization of Enzymes: Once identified, each enzyme in the pathway must be functionally characterized to understand its precise role, substrate specificity, and catalytic mechanism. rsc.org This involves expressing the enzymes in heterologous hosts like Saccharomyces cerevisiae or E. coli and performing in vitro assays. nih.gov

Metabolic Engineering: A complete understanding of the biosynthetic pathway would enable the high-titer production of this compound and its precursors in engineered microorganisms. nih.gov This metabolic engineering approach could provide a sustainable and scalable source of the compound and its derivatives for pharmacological development.

Elucidating the full enzymatic cascade will not only solve a fundamental biological puzzle but also provide powerful tools for the biotechnological production of these valuable compounds.

Development of Targeted Molecular Probes for Mechanistic Studies

To fully understand how this compound exerts its biological effects, it is essential to identify its direct molecular targets and elucidate its mechanism of action at a cellular level. While studies have shown it can induce apoptosis through the mitochondrial pathway, the initial binding partners that trigger this cascade remain unknown. nih.govcabidigitallibrary.org The development of targeted molecular probes is a critical next step to bridge this knowledge gap.

Future efforts should be directed toward designing and synthesizing modified versions of this compound that can be used as research tools. nih.govnih.gov

Fluorescent Probes: Attaching a fluorescent tag (fluorophore) to the this compound molecule would allow for its visualization within living cells using advanced microscopy techniques. This would help determine its subcellular localization, track its movement, and identify where it accumulates, providing clues about its site of action.

Affinity-Based Probes: Incorporating a reactive group or a photo-activatable cross-linker into the structure of this compound would enable the covalent labeling of its direct binding partners. These protein targets could then be isolated and identified using proteomic techniques, such as mass spectrometry.

Radiolabeled Probes: Synthesizing radiolabeled versions of this compound would facilitate quantitative binding assays and in vivo imaging studies, such as Positron Emission Tomography (PET), to understand its biodistribution and target engagement in whole organisms. researchgate.net

The creation of these molecular probes is indispensable for moving beyond phenotypic observations to a precise, mechanism-based understanding of this compound's pharmacology, which is crucial for its development as a therapeutic agent. nih.gov

Q & A

Q. How can the structural identity of Euphorbia factor L3 be validated experimentally?

this compound’s structure includes a complex diterpenoid skeleton with acetyl and benzoyl substituents. To validate its identity, researchers should combine spectroscopic methods:

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to confirm the positions of substituents, such as the benzoyl group at C-3 and acetyl groups at C-5 and C-15 .

- Mass Spectrometry (MS) : Use ESI-MS/MS (e.g., m/z 545 [M+Na]⁺) to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve the stereochemistry of the cyclopenta[a]phenanthrene core if crystalline samples are available .

Q. What is the primary mechanism by which this compound induces apoptosis?

this compound triggers apoptosis via the mitochondrial pathway. Key experimental approaches include:

- Caspase Activation Assays : Measure caspase-3 and caspase-9 activity using fluorogenic substrates in cell lines (e.g., rheumatoid arthritis synoviocytes) .

- Mitochondrial Membrane Potential (ΔΨm) Analysis : Use JC-1 staining to detect depolarization, a hallmark of mitochondrial pathway activation .

- Western Blotting : Assess cytochrome c release and Bax/Bcl-2 ratios to confirm mitochondrial involvement .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from differences in:

- Cell Models : Compare results across primary cells (e.g., patient-derived synoviocytes) vs. immortalized lines, which may express divergent signaling pathways .

- Compound Purity : Validate purity (>99.93% via HPLC) and stability (e.g., degradation in culture media) using UPLC-ESI/MS .

- Dosage Regimens : Conduct time-course experiments to differentiate acute cytotoxicity from sustained pro-apoptotic effects .

Q. What methodological strategies are recommended for elucidating this compound’s in vivo pharmacokinetics?

Advanced in vivo studies require:

- Bioavailability Optimization : Use nanoformulations (e.g., liposomes) to enhance solubility, as diterpenoids often exhibit poor aqueous stability .

- Metabolite Profiling : Employ LC-HRMS to identify phase I/II metabolites in plasma and tissues, focusing on acetyl group hydrolysis and benzoyl conjugation .

- Pharmacodynamic Markers : Correlate plasma concentrations with biomarkers like serum TNF-α or IL-6 levels in arthritis models .

Q. How can researchers design a robust literature review to contextualize this compound’s pharmacological potential?

Follow scoping review frameworks to synthesize fragmented evidence:

- Search Strategy : Use Boolean terms (e.g., "this compound AND (apoptosis OR diterpenoid) NOT synthesis") across PubMed, Scopus, and specialized databases (e.g., Natural Products Alert) .

- Critical Appraisal : Prioritize studies with mechanistic data (e.g., pathway-specific knockdowns) over purely observational reports .

- Gap Analysis : Identify understudied areas, such as synergy with conventional chemotherapeutics or off-target effects on non-apoptotic pathways .

Q. What ethical and technical considerations apply to collecting human tissue samples for this compound research?

Ethical rigor is critical for translational studies:

- Informed Consent : Ensure protocols detail the use of human-derived cells (e.g., synovial fibroblasts) and comply with GDPR/HIPAA for data anonymization .

- Biosafety : Handle Euphorbia extracts in BSL-2 facilities due to potential irritant properties .

- Data Transparency : Pre-register studies on platforms like ClinicalTrials.gov to mitigate publication bias .

Methodological Tables

Q. Table 1: Key Analytical Techniques for this compound Characterization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.